1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of a carboxylic acid group (-COOH) and a fluorophenyl group (a phenyl ring with a fluorine atom attached) are also indicated in the name.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-Fluorophenylacetic acid have been used in the synthesis of various other compounds .Physical and Chemical Properties Analysis
Based on the Safety Data Sheet for a similar compound, 2-Fluorophenylacetic acid, we can infer that this compound might be a solid at room temperature, and could have potential hazards such as skin and eye irritation .Scientific Research Applications
Aurora Kinase Inhibition for Cancer Treatment
The compound has shown potential in the treatment of cancer through the inhibition of Aurora A kinase. This application suggests its role in cancer therapeutics, particularly in targeting specific kinases involved in cell division and proliferation (ロバート ヘンリー,ジェームズ, 2006).
Functionalization Reactions in Chemical Synthesis
The acid form of 1H-pyrazole-3-carboxylic acid and its acid chloride derivative were involved in functionalization reactions with various aminophenol derivatives. These reactions are fundamental in synthesizing a broad range of compounds, indicating the utility of the compound in organic synthesis and the development of new materials or drugs (İ. Yıldırım & F. Kandemirli, 2006).
Fluorination of Heteroaromatic Carboxylic Acids
The compound is part of a group of electron-rich heteroaromatic carboxylic acids that underwent decarboxylative fluorination. This process is crucial in the synthesis of fluorinated organic compounds, which have numerous applications in medicinal chemistry and material science (Xi Yuan et al., 2017).
Fluorescence Labeling in Carbohydrate Analysis
Derivatives of the compound have been utilized in fluorescence labeling for carbohydrate analysis. This application is significant in biochemical and medical research, especially for studying biological samples and developing diagnostic methods (Z. Cai et al., 2014).
Theoretical and Experimental Studies
The compound and its derivatives have been the subject of combined experimental and theoretical studies to understand its chemical properties better. These studies contribute to the broader knowledge of pyrazole derivatives and their applications in various scientific fields (S. Viveka et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-fluorophenyl)-5-methylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-7-6-9(11(15)16)13-14(7)10-5-3-2-4-8(10)12/h2-6H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMVOVXQAXRBRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225999-19-8 | |
Record name | 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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